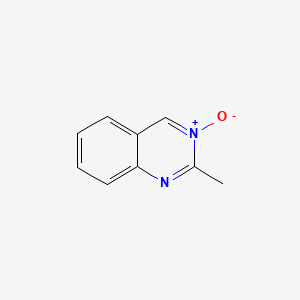
2-Methyl-3-oxo-3lambda~5~-quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylquinazoline 3-oxide is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are nitrogen-containing heterocycles known for their wide range of biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylquinazoline 3-oxide typically involves the oxidation of 2-methylquinazoline. One common method employs hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) as the oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The reaction mechanism involves the formation of an ethoxymethyleneamino derivative or Schiff base, followed by cyclocondensation to afford the desired 3-oxide derivative .
Industrial Production Methods
Industrial production methods for 2-Methylquinazoline 3-oxide are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, can enhance yield and purity, making the process more efficient for large-scale production.
化学反应分析
Types of Reactions
2-Methylquinazoline 3-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the 3-oxide back to the parent quinazoline.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, MCPBA, monopermaleic acid, and monoperphtalic acid are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, such as quinazoline N-oxides, substituted quinazolines, and reduced quinazolines. These derivatives can exhibit different biological and chemical properties, making them valuable for further research and applications.
科学研究应用
2-Methylquinazoline 3-oxide has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other quinazoline derivatives and benzodiazepine analogues.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of 2-Methylquinazoline 3-oxide involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit cyclooxygenase-1/2 (COX-1/2) and lipoxygenase-5 (LOX-5) enzymes, which are involved in inflammatory processes . The compound’s ability to scavenge free radicals also contributes to its biological activity. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied.
相似化合物的比较
Similar Compounds
Quinazoline: The parent compound, which lacks the 3-oxide group.
Quinazoline N-oxides: Other N-oxide derivatives of quinazoline.
Quinazolinones: Compounds with a carbonyl group at the 4-position instead of the 3-oxide group.
Uniqueness
2-Methylquinazoline 3-oxide is unique due to its specific oxidation state and the presence of the 3-oxide group This structural feature imparts distinct chemical reactivity and biological activity compared to other quinazoline derivatives
属性
CAS 编号 |
58758-66-0 |
|---|---|
分子式 |
C9H8N2O |
分子量 |
160.17 g/mol |
IUPAC 名称 |
2-methyl-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C9H8N2O/c1-7-10-9-5-3-2-4-8(9)6-11(7)12/h2-6H,1H3 |
InChI 键 |
TWMCPKMLXDZUQU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C=[N+]1[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]-](/img/structure/B14603963.png)
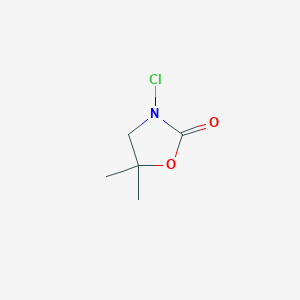
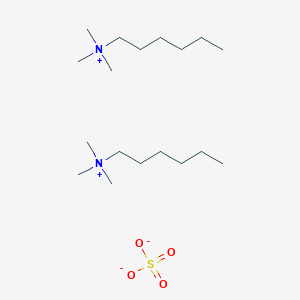
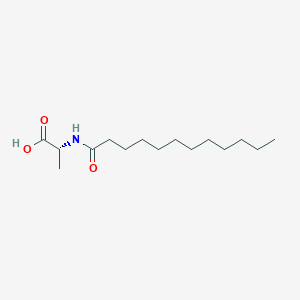
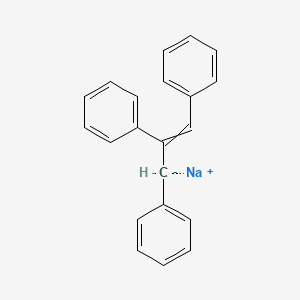


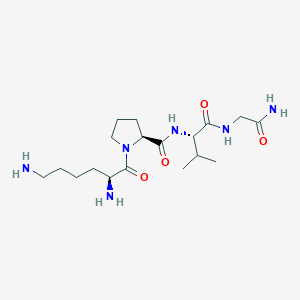

![1-[2-(2,3-dihydro-1H-inden-1-yl)butyl]imidazole;nitric acid](/img/structure/B14603995.png)
![Diethyl N-[cyano(diethylamino)methylidene]phosphoramidate](/img/structure/B14604014.png)
![2-[3-(3-Hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B14604019.png)
![2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropionyl fluoride](/img/structure/B14604027.png)
![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14604037.png)
